2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid
Overview
Description
2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid is a unique compound characterized by its complex structure. It is notable for its methanoisoindole core, which is often a key element in biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid typically involves multiple steps:
Initial Cyclization: : Starting with appropriate precursors, cyclization reactions form the core methanoisoindole structure. This often involves high temperatures and the presence of catalysts.
Functional Group Modifications: : Introduction of dioxo groups through oxidation reactions using agents like potassium permanganate or chromium trioxide.
Methylation: : A methyl group is added to the structure via methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial-scale production may involve:
Continuous Flow Reactors: : These allow for better control over reaction conditions and scaling up.
Catalysis: : Use of industrial catalysts to speed up reaction times and increase yields.
Purification Processes: : Crystallization and chromatography are commonly used to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions:
Oxidation: : Can be oxidized to introduce or modify oxygen-containing functional groups.
Reduction: : Reduction reactions might be used to modify the core ring structure.
Substitution: : Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: : Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: : Introduction of additional carbonyl groups.
Reduction: : Removal of oxygen functionalities, creating more saturated compounds.
Substitution: : Halogenated derivatives with varied biological activities.
Scientific Research Applications
Chemistry
Catalysts: : Used in catalytic processes due to its ability to stabilize transition states.
Reagents: : Serves as a reagent in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it a candidate for drug development.
Biochemical Probes: : Used in studies to understand biochemical pathways due to its specific interactions with biological molecules.
Medicine
Drug Development: : Potential lead compound for pharmaceuticals targeting specific pathways.
Diagnostic Tools: : May be used in the development of diagnostic agents due to its interaction with biomolecules.
Industry
Material Science: : Used in the development of novel materials with specific properties.
Mechanism of Action
2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid exerts its effects through:
Binding to Enzymes: : Inhibits enzyme activity by binding to the active site.
Pathway Modulation: : Modulates biochemical pathways by interacting with specific molecular targets.
Signal Transduction: : Interferes with signal transduction processes, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(3A-Methyl-1,3-dioxo-1,3a,4,7,7a-tetrahydroisoindol-2-yl)acetic acid: : Lacks the methano bridge, resulting in different biological activity.
N-Methylphthalimide Acetic Acid: : Similar core structure but differing functional groups lead to distinct properties.
Uniqueness
Enhanced Stability: : The methano bridge provides increased structural stability.
Specific Biological Activity: : Unique interactions with enzymes and biological molecules compared to its analogs.
Diverse Applications: : Greater applicability in various fields such as pharmaceuticals and materials science due to its complex structure.
There you have it—a deep dive into 2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid. Pretty interesting stuff, if I do say so myself!
Properties
IUPAC Name |
2-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12-7-3-2-6(4-7)9(12)10(16)13(11(12)17)5-8(14)15/h2-3,6-7,9H,4-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXUFFRUHFHLGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CC(C1C(=O)N(C2=O)CC(=O)O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387978 | |
Record name | (3a-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005134-08-6 | |
Record name | (3a-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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